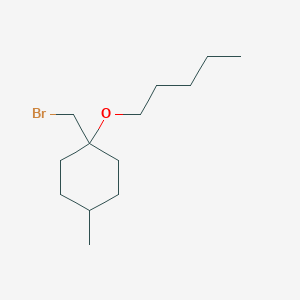
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, a methyl group, and a pentyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-(pentyloxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like distillation or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (S_N2) with nucleophiles such as alkoxides, amines, or thiols, leading to the formation of new carbon-heteroatom bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions (E2) to form alkenes. This typically involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common compared to substitution and elimination.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, potassium thiolates, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used in solvents like ethanol or tert-butanol.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like ethers, amines, or thioethers.
Elimination: The major product is typically an alkene formed by the removal of the bromine and a hydrogen atom from adjacent carbon atoms.
科学的研究の応用
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new drugs or therapeutic agents.
Chemical Biology: The compound can be used as a probe or a building block in the study of biological systems and molecular interactions.
作用機序
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
類似化合物との比較
Similar Compounds
Cyclohexylmethyl Bromide: Similar in structure but lacks the pentyloxy and methyl groups.
Bromocyclohexane: Contains a bromine atom directly attached to the cyclohexane ring without additional substituents.
4-Methylcyclohexyl Bromide: Similar but lacks the pentyloxy group.
Uniqueness
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane is unique due to the presence of both a pentyloxy group and a bromomethyl group on the cyclohexane ring
特性
分子式 |
C13H25BrO |
|---|---|
分子量 |
277.24 g/mol |
IUPAC名 |
1-(bromomethyl)-4-methyl-1-pentoxycyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-3-4-5-10-15-13(11-14)8-6-12(2)7-9-13/h12H,3-11H2,1-2H3 |
InChIキー |
NSEZUXWXXXZHLH-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1(CCC(CC1)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)


![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B15311852.png)

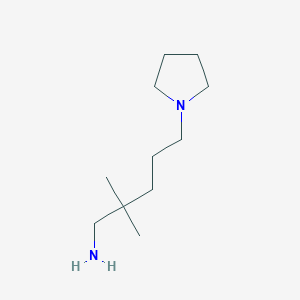

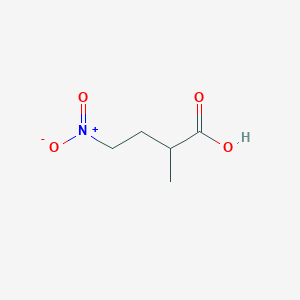
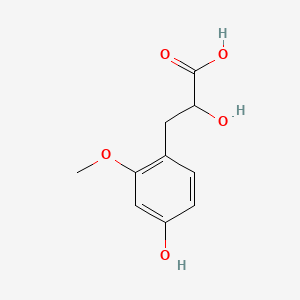
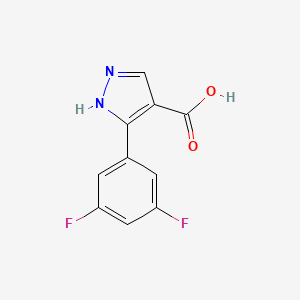
![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)


